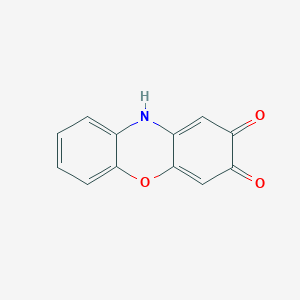

10H-phenoxazine-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1915-49-7 |

|---|---|

Molecular Formula |

C12H7NO3 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

10H-phenoxazine-2,3-dione |

InChI |

InChI=1S/C12H7NO3/c14-9-5-8-12(6-10(9)15)16-11-4-2-1-3-7(11)13-8/h1-6,13H |

InChI Key |

JILUVIVDEFRTKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |

Synonyms |

2-hydroxyisophenoxazin-3-one |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization of Phenoxazine Dione Systems

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in defining the molecular identity and electronic properties of 10H-phenoxazine-2,3-dione. Each technique offers a unique window into the compound's characteristics, from atomic connectivity to the behavior of radical intermediates.

In the ¹H NMR spectrum of 2-amino-3H-phenoxazin-3-one, the aromatic protons typically appear in the range of δ 6.5-8.0 ppm. For this compound, similar chemical shifts for the aromatic protons on the phenoxazine (B87303) core would be expected. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbons of the dione (B5365651) moiety. These would be expected to resonate in the downfield region, typically between δ 160 and 180 ppm. The carbons of the aromatic rings would appear in the range of δ 110-150 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the dione group. Supporting information for 2-amino-3H-phenoxazin-3-one (APX) recorded in DMSO-d6 shows characteristic peaks that can be used for comparison. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Dione) | 160-180 |

| Aromatic C-O | 140-155 |

| Aromatic C-N | 135-150 |

| Aromatic C-H | 110-130 |

Note: These are predicted ranges based on general knowledge and data from similar compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The extended π-conjugated system of the phenoxazine core, coupled with the dione functionality, gives rise to characteristic absorption bands. The spectra of phenoxazine derivatives typically exhibit intense bands in the UV region corresponding to π-π* transitions and, in some cases, broader, less intense bands in the visible region due to n-π* transitions associated with the carbonyl groups and heteroatoms.

For phenoxazinone structures, the maximum absorbance is often observed around 430 nm, which is characteristic of the phenoxazinone chromophore. physchemres.org The absorption bands of phenoxazine derivatives are generally located at about 400 nm. rsc.org The UV-Vis absorption spectra of phenoxazine derivatives in dilute toluene (B28343) solutions show broad, structureless bands peaking at 400–430 nm, which are attributed to intramolecular charge transfer (ICT) transitions. nih.gov The bands below 350 nm with high intensity are ascribed to π-π* absorption from the conjugated skeleton. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π-π* | 220-350 |

Note: These ranges are based on data from various phenoxazine and phenoxazinone derivatives.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation patterns of molecules, which aids in their structural confirmation. For this compound, techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) would be suitable.

The mass spectrum of the closely related phenoxazin-3-one has been reported, providing insight into the expected fragmentation. researchgate.net The molecular ion peak would confirm the molecular weight of the compound. Fragmentation would likely involve the loss of CO molecules from the dione moiety, as well as cleavage of the heterocyclic ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. For instance, in the positive-ion electrospray mass spectrum of phenoxazin-3-one, fragmentation leads to characteristic product ions. researchgate.net

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum would be dominated by the characteristic absorption bands of the carbonyl (C=O) groups of the dione and the N-H group of the phenoxazine ring.

The C=O stretching vibrations of the dione are expected to appear as strong bands in the region of 1650-1700 cm⁻¹. The exact position will depend on the conjugation and ring strain. The N-H stretching vibration should be observable as a band of moderate intensity around 3300-3400 cm⁻¹. The C-N and C-O stretching vibrations of the phenoxazine core would be found in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3400 |

| Aromatic C-H | Stretch | >3000 |

| C=O (Dione) | Stretch | 1650-1700 |

| C=C (Aromatic) | Stretch | 1500-1600 |

| C-N | Stretch | 1250-1350 |

Note: These are typical ranges for the specified functional groups.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical intermediates. The electrochemical or chemical oxidation of phenoxazine derivatives can generate stable radical cations. nih.gov ESR spectroscopy can provide information about the distribution of the unpaired electron density within the radical, through the analysis of hyperfine coupling constants.

The ESR spectrum of a this compound radical cation would be expected to show hyperfine splitting from the interaction of the unpaired electron with the nitrogen nucleus and the various protons on the aromatic rings. The g-value would be characteristic of a nitrogen-centered radical. Studies on phenoxazine radical cations have shown that they are stable and can be readily characterized by ESR. nih.gov The formation of radical intermediates is often a key step in the mechanism of action of phenoxazine-containing compounds. nih.gov

Electrochemical Characterization

The electrochemical behavior of this compound is of significant interest, as the phenoxazine core is known to be redox-active. Techniques such as cyclic voltammetry (CV) can be used to determine the redox potentials and to study the stability of the oxidized and reduced species.

The electrochemical oxidation of N-substituted phenoxazines has been shown to be a quasi-reversible process. acs.org The redox properties of phenoxazines are influenced by the substituents on the ring system. For phenoxazine itself, a reversible two-electron transfer process has been observed in aqueous electrolytes, with the formation of a stable cation radical and a dication. nih.gov The oxidation potentials for phenoxazines can range from 0.59 to 1.38 V vs NHE. acs.org

For this compound, the presence of the electron-withdrawing dione group is expected to increase the oxidation potential compared to unsubstituted phenoxazine. The electrochemical behavior may involve the one-electron oxidation of the phenoxazine nitrogen to form a radical cation, followed by a second oxidation at a higher potential. The reversibility of these processes would provide insight into the stability of the charged species. Studies on the electrochemical synthesis of aminophenoxazinones from o-aminophenols have utilized cyclic voltammetry to understand the reaction mechanism. rsc.orgacs.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3H-phenoxazin-3-one |

| Questiomycin A |

| Phenoxazin-3-one |

Cyclic Voltammetry for Redox Behavior and Oxidation Potentials

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. For phenoxazine-based systems, this method provides crucial insights into their ability to undergo reversible oxidation and reduction processes, a desirable characteristic for materials used in organic electronics. Studies on various phenoxazine derivatives have demonstrated their capacity for reversible electrochemical behavior, indicating their stability and potential for efficient charge transport.

The redox potentials, determined from cyclic voltammetry measurements, are fundamental parameters that dictate the ease with which a molecule can be oxidized or reduced. Lower oxidation potentials are indicative of a compound's ability to donate electrons, a key feature for hole-transporting materials in organic light-emitting diodes (OLEDs). Research on phenoxazine-based oligomers has revealed low ionization potentials, suggesting high-lying Highest Occupied Molecular Orbital (HOMO) levels. This characteristic is advantageous for efficient hole injection from common electrodes like gold.

While specific cyclic voltammetry data for this compound is not extensively detailed in the public domain, the general electrochemical behavior of the phenoxazine class suggests that it would exhibit reversible or quasi-reversible redox waves. The precise oxidation and reduction potentials would be influenced by the dione functionality, which is expected to impact the electron density of the phenoxazine core.

Table 1: Representative Electrochemical Data for Phenoxazine Derivatives

| Compound/System | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Ionization Potential (eV) |

| Phenoxazine-based oligomers | ~0.2 - 0.5 | Not reported | ~4.7 |

| Pyridazine-Phenoxazine Donor-Acceptor Molecules | Not specified | Not specified | Not specified |

Note: This table presents generalized data for the phenoxazine class of compounds due to the limited availability of specific data for this compound.

Determination of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy levels of these orbitals govern a material's charge injection and transport capabilities, as well as its absorption and emission characteristics.

The HOMO and LUMO energy levels can be estimated from cyclic voltammetry data. The onset of the first oxidation potential is used to calculate the HOMO level, while the onset of the first reduction potential provides an estimation of the LUMO level. For many phenoxazine derivatives, the HOMO levels are found to be relatively high (i.e., less negative), which corresponds to low ionization potentials and facilitates hole injection.

The energy gap between the HOMO and LUMO levels is a key parameter that influences the photophysical properties of the material, including its color and fluorescence. A smaller energy gap generally leads to absorption and emission at longer wavelengths. In the case of this compound, the presence of the electron-withdrawing dione group is expected to lower both the HOMO and LUMO energy levels compared to the parent phenoxazine, and it would likely affect the energy gap.

Table 2: Estimated Frontier Molecular Orbital Energies for Phenoxazine Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenoxazine-based oligomers | ~ -4.7 | Not reported | Not reported |

| Pyridazine-Phenoxazine Donor-Acceptor Molecules | Slightly higher than dihydroacridine derivatives | Not specified | Not specified |

Note: This table provides estimated values for related phenoxazine systems to illustrate the general range of these parameters. Specific experimental or computational data for this compound is required for a precise determination.

Theoretical and Computational Investigations of Phenoxazine Dione Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable in the study of phenoxazine-based molecules. These methods offer a balance between computational cost and accuracy, making them suitable for investigating the properties of relatively large organic molecules.

DFT is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry, electronic, and optoelectronic properties of phenoxazine (B87303) derivatives. researchgate.netphyschemres.orgnih.govnih.gov For instance, DFT calculations have been used to optimize the molecular geometries of phenoxazine-based dyes and to understand the influence of different structural modifications on their properties. nih.gov

TD-DFT is an extension of DFT that is used to study the excited-state properties of molecules, such as their absorption and emission spectra. researchgate.netphyschemres.orgresearchgate.net This method is crucial for understanding the optoelectronic behavior of phenoxazine compounds, particularly in the context of their applications in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netphyschemres.orgnih.gov For example, TD-DFT calculations have been employed to simulate the UV-Vis absorption spectra of phenoxazine-based dyes, providing insights into their light-harvesting capabilities. researchgate.net

Researchers have used DFT and TD-DFT to investigate the effects of adding different electron-donating or -accepting groups to the phenoxazine core. nih.gov These studies have shown that such modifications can significantly alter the electronic and optical properties of the resulting molecules. For example, the introduction of an additional donor subunit to a phenoxazine-based dye was shown to lower the HOMO-LUMO energy gap and improve the photo-current efficiency. nih.gov

The table below summarizes some of the key parameters that are often calculated using DFT and TD-DFT for phenoxazine-based systems.

| Calculated Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insights into the molecule's shape and steric hindrance. |

| Frontier Molecular Orbital (FMO) Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Crucial for determining the electronic and optical properties, including the band gap. nih.gov |

| Electronic Absorption Spectra | Simulated UV-Vis spectra showing the wavelengths of light the molecule absorbs. | Predicts the color of the compound and its efficiency in absorbing light for applications like solar cells. researchgate.net |

| Excited State Properties | Information about the energy and nature of electronic excited states. | Important for understanding fluorescence, phosphorescence, and charge transfer processes. nih.gov |

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that governs the electronic and optical properties of a molecule. nih.gov A smaller band gap generally leads to absorption at longer wavelengths. DFT calculations are frequently used to predict the band gaps of phenoxazine derivatives. researchgate.netphyschemres.org For example, studies have shown that modifying the structure of phenoxazine-based dyes can effectively tune their band gaps. researchgate.netphyschemres.org Phenoxazine-based dyes have been found to have lower band gaps compared to similar phenothiazine-based dyes, suggesting a more efficient electron transfer to the acceptor unit. researchgate.netphyschemres.org

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. researchgate.netacs.orgnih.gov This process is fundamental to the operation of many organic electronic devices. TD-DFT calculations are instrumental in studying ICT characteristics. researchgate.net By analyzing the distribution of the HOMO and LUMO, researchers can identify the donor and acceptor moieties within a molecule and predict the direction of charge transfer. researchgate.net For instance, in many phenoxazine-based dyes, the HOMO is localized on the phenoxazine donor unit, while the LUMO is situated on the acceptor part of the molecule, indicating a clear ICT pathway. researchgate.net

The table below presents a conceptual overview of how structural modifications can influence the band gap and ICT in phenoxazine systems, as predicted by computational studies.

| Structural Modification | Effect on Band Gap | Effect on ICT |

|---|---|---|

| Adding electron-donating groups | Generally decreases the band gap | Enhances the electron-donating strength of the phenoxazine core |

| Adding electron-withdrawing groups | Can either increase or decrease the band gap depending on the position | Creates a stronger acceptor unit, facilitating charge transfer |

| Extending π-conjugation | Typically decreases the band gap | Provides a more efficient pathway for charge separation |

Molecular Modeling and Dynamics Studies

Beyond quantum chemical calculations on isolated molecules, molecular modeling and dynamics simulations provide insights into the behavior of phenoxazine derivatives in more complex environments.

Computational analysis extends beyond FMO energies to a range of electronic properties that are crucial for understanding the potential of phenoxazine derivatives in various applications. nih.gov These properties are often calculated using DFT and can provide a deeper understanding of the molecule's reactivity and charge transport characteristics.

Key electronic properties that are computationally analyzed include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. nih.gov

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are valuable for designing molecules with specific electronic properties. For example, in the context of DSSCs, a low chemical hardness is desirable for efficient charge generation. nih.gov

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to study the interactions between small molecules like phenoxazine derivatives and biological macromolecules such as proteins and DNA. nih.govnih.gov These methods are crucial in fields like drug discovery and toxicology to predict how a molecule might bind to a biological target and to understand the nature of the interactions at the atomic level. nih.gov

While specific studies on 10H-phenoxazine-2,3-dione are not prevalent in the search results, the general principles of molecular modeling can be applied. For instance, if this compound were being investigated as a potential drug candidate, molecular docking could be used to predict its binding mode to a target protein. Molecular dynamics simulations could then be used to study the stability of the predicted complex and to understand the dynamic nature of the interactions over time. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Mechanistic Research on Phenoxazine Dione Functionality

Photophysical Mechanisms

The interaction of phenoxazine (B87303) diones with light is a key aspect of their functionality, influencing their use in applications like dye-sensitized solar cells and fluorescent probes.

Understanding Intramolecular Charge Transfer (ICT) in Phenoxazine-Based Dyes

Intramolecular charge transfer (ICT) is a fundamental process in many phenoxazine-based dyes, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. This process is critical for the function of these dyes in various applications.

The structure of phenoxazine-based dyes is often designed as a donor-acceptor (D-A) or a donor-π-acceptor (D-π-A) system. The phenoxazine moiety typically serves as the electron donor. The efficiency of ICT is heavily influenced by the molecular geometry. For instance, a smaller dihedral angle between the donor and acceptor units can promote the ICT process, leading to more effective charge separation. acs.org This enhanced charge transfer can result in a higher molar extinction coefficient, meaning the dye can absorb light more efficiently. acs.org

The inherent characteristics of the benzo[α]phenoxazine moiety, such as its planar shape, potential for π–π interactions, and suitable redox properties, make it an effective component for photosensitizers. espublisher.com These properties facilitate ICT and are beneficial for applications in dye-sensitized solar cells. espublisher.com The design of such dyes can be fine-tuned using computational methods like DFT and TD-DFT to optimize their light-harvesting capacity and ICT efficiency. rsc.org

| Parameter | POZ-4 | POZ-6 | Reference |

| Dihedral Angle | 32° | 2° | acs.org |

| Molar Extinction Coefficient (ε) | 1.00 × 10⁴ M⁻¹ cm⁻¹ | 1.70 × 10⁴ M⁻¹ cm⁻¹ | acs.org |

| Short-Circuit Current Density (Jsc) | 10.36 mA cm⁻² | 12.95 mA cm⁻² | acs.org |

| Open-Circuit Voltage (Voc) | 650 mV | 680 mV | acs.org |

| Power Conversion Efficiency (PCE) | Not specified | 6.08% | acs.org |

Photodegradation Pathways and Strategies for Photostability Enhancement in Phenoxazine Diones

Phenoxazine and its derivatives are known to be susceptible to photodegradation, particularly in the presence of halogenated solvents. nih.govchemistryviews.org This instability can be a significant drawback for their use in applications that require long-term stability, such as OLEDs. chemistryviews.org

The photodegradation process is often initiated by light and can proceed through a radical mechanism, especially in halogenated solvents. chemistryviews.org This can lead to the formation of defined oligomers of phenoxazine. chemistryviews.org Interestingly, substitution at the nitrogen atom of the phenoxazine ring, which was previously thought to improve photostability, can in some cases make the molecule less stable. chemistryviews.org For example, an N-phenyl-substituted derivative was found to be less stable than the parent phenoxazine molecule. chemistryviews.org

To enhance photostability, a key strategy is substitution at various positions on the phenoxazine core. Kinetic studies have shown that trisubstituted phenoxazine derivatives can have a quantum yield of photodegradation that is over 1000 times lower than that of N-substituted phenoxazine. nih.govresearchgate.net This indicates that strategic substitution is a highly effective method for suppressing photoreactivity. nih.govresearchgate.net

Certain phenoxazine derivatives, such as Nile red and Nile blue, which belong to the benzo[a]phenoxazine family, exhibit high fluorescence and photostability. nih.gov This inherent stability makes them valuable as histological stains and as scaffolds for developing probes for pH and local polarity. nih.gov

Chemical Reactivity Mechanisms

The chemical reactivity of phenoxazine diones, particularly their redox behavior and susceptibility to nucleophilic attack, is central to their synthesis and application.

Oxidation and Reduction Pathways of Phenoxazine Dione (B5365651) Systems

Phenoxazine derivatives can undergo both oxidation and reduction reactions. The phenoxazine core can be oxidized by agents like potassium permanganate (B83412) or hydrogen peroxide to form phenoxazine-dione derivatives. Conversely, reduction with agents such as sodium borohydride (B1222165) or lithium aluminum hydride can lead to the formation of 3,7-dihydro-10H-phenoxazine derivatives.

The biological functions of phenoxazines are often linked to their ability to undergo reversible redox conversions. ias.ac.in For example, 10-[(3'-N-benzylamino)propyl]phenoxazine (BAPP) can undergo a one-electron oxidation to form a stable pink radical cation. ias.ac.in Further oxidation can lead to a dication. ias.ac.in The electrochemical behavior of such compounds can be investigated using techniques like cyclic voltammetry. ias.ac.in

In some biological systems, the oxidation of phenoxazine can lead to the formation of phenoxazin-3-one. For instance, the fungus Cunninghamella elegans has been shown to oxidize phenoxazine to phenoxazin-3-one. nih.gov

Modification of the phenoxazine core with electron-donating or electron-withdrawing substituents can be used to tune the oxidation and reduction potentials of the resulting derivatives. nih.gov This is particularly relevant in the field of photoredox catalysis, where phenoxazines can act as reducing photoredox catalysts. nih.gov

Nucleophilic Substitution Reactions on Brominated Phenoxazines

Brominated phenoxazines are important intermediates in the synthesis of more complex phenoxazine derivatives. The bromine atoms on the phenoxazine ring can be replaced by other functional groups through nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

For example, nucleophiles such as amines or thiols can be reacted with brominated phenoxazines in the presence of a base to yield 3,7-disubstituted phenoxazine derivatives. The reactivity of the carbon atoms in the phenoxazine ring system towards electrophilic substitution, such as bromination, generally follows the order 3 > 2 > 1 >> 4, indicating that positions para to the oxygen atom are favored. cdnsciencepub.com

The bromination of 10-phenylphenoxazine (B14166687) with bromine in acetic acid has been shown to result in substitution on the phenoxazine ring, yielding 3-bromo-10-phenylphenoxazine and 3,7-dibromo-10-phenylphenoxazine. acs.org In contrast, reaction with pyridinium (B92312) bromide perbromide can lead to bromination on the 10-phenyl ring. acs.org

Biochemical Mechanistic Studies

The biological activity of phenoxazine derivatives is an area of active research, with many compounds showing potential as antimicrobial and anticancer agents. bohrium.com The iminoquinone moiety, which is a key feature of many phenoxazine diones, is also found in a number of antineoplastic drugs, including the natural antibiotic actinomycin (B1170597). unibas.it

Phenoxazine derivatives can interact with various molecular targets within cells, including DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these biomolecules. For example, some phenoxazine derivatives may modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

The planarity of the phenoxazine ring system allows for intercalation into DNA, which is a potential mechanism for the anticancer activity of some derivatives. unibas.it Molecular modeling studies have been used to investigate the binding of phenoxazinone compounds to DNA. unibas.it

Furthermore, the fungus Cunninghamella elegans has been used as a microbial model for studying the metabolism of phenoxazine. nih.gov This research has shown that the fungus can oxidize phenoxazine to phenoxazin-3-one, a metabolite also produced by mammals. nih.gov

Interactions with Nucleic Acids (DNA) and Intercalation Mechanisms

The planar polycyclic structure of the phenoxazine core is a critical feature that allows it to interact directly with DNA. The primary mechanism for this interaction is intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. sciepub.comunibas.it

This mode of binding is exemplified by the well-known anticancer agent Actinomycin D, which contains a phenoxazine chromophore. nih.gov X-ray crystallography studies have shown that the phenoxazinone moiety of such molecules preferentially intercalates at 5'-GC-3' sequences. unibas.it The stability of the drug-DNA complex is further enhanced by interactions between side chains on the core structure and the minor groove of the DNA. sciepub.com For instance, the 2-amino group found on many phenoxazinone systems can form crucial hydrogen bonds with residues in the DNA backbone, such as the cytosine C5 residue, which is reported to be critical for activity. unibas.it

This physical intercalation has significant biological consequences. By inserting into the DNA helix, the phenoxazine compound can obstruct the action of enzymes involved in DNA transcription and replication, ultimately inhibiting these processes and leading to cytotoxic effects. unibas.itresearchgate.net The ability of the quinone structure, a key part of the phenoxazine dione, to accept electrons can also contribute to errors during the replication process. researchgate.net Some derivatives, like Nile Red, have been shown to interact with DNA through both intercalative and electrostatic binding. nih.gov

Table 1: Mechanisms of Phenoxazine-DNA Interaction

| Interaction Type | Description | Key Structural Feature | Consequence |

| Intercalation | Insertion of the planar ring system between DNA base pairs. sciepub.comunibas.it | Planar phenoxazine core. sciepub.com | Blocks DNA transcription and replication. unibas.it |

| Groove Binding | Interaction of side chains with the minor groove of DNA. sciepub.com | Pentapeptide or other side chains. sciepub.com | Stabilizes the DNA-drug complex. sciepub.com |

| Hydrogen Bonding | Formation of hydrogen bonds with DNA backbone residues. unibas.it | Amino groups on the phenoxazine ring. unibas.it | Enhances binding affinity and specificity. unibas.it |

Enzymatic Inhibition Mechanisms (e.g., Tubulin Polymerization Inhibition)

A primary target for many phenoxazine derivatives is the protein tubulin. Tubulin is the monomeric subunit that polymerizes to form microtubules, which are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. nih.govmdpi.com By inhibiting the polymerization of tubulin, these compounds disrupt microtubule dynamics, leading to a halt in cell division and eventual cell death. acs.orgnih.gov

A study of N-benzoylated phenoxazines identified several potent inhibitors of tubulin polymerization. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that potency was influenced by specific substitutions on the phenoxazine scaffold. For example, a methoxy (B1213986) group on the terminal phenyl ring and a cyano group on the phenoxazine core were associated with enhanced activity. acs.orgnih.gov Several of these compounds exhibited inhibitory activity comparable to or greater than that of the known tubulin inhibitor, colchicine. nih.gov

Table 2: Tubulin Polymerization Inhibition by Phenoxazine Derivatives

| Compound | Target Cell Line | IC₅₀ (Antiproliferative) | Tubulin Polymerization Inhibition |

| 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile | K562 (and others) | 2–15 nM acs.orgnih.gov | Strong inhibition, comparable to colchicine. acs.orgnih.gov |

| Isovanillic analogue (33c) | K562 (and others) | Potent acs.orgnih.gov | Strong inhibition. acs.orgnih.gov |

Modulation of Cellular Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Generation

The quinone-like structure of the phenoxazine dione core makes it redox-active. This allows it to participate in cellular redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). researchgate.net ROS, such as the superoxide (B77818) radical (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause widespread cellular damage when their production overwhelms the cell's antioxidant defenses, a state known as oxidative stress. frontiersin.orgcorconinternational.com

Mitochondria are the primary source of cellular ROS, produced as a byproduct of oxidative phosphorylation. frontiersin.org Compounds that interfere with mitochondrial function or participate in redox reactions can significantly increase ROS levels. A phenothiazine (B1677639) derivative, 10H-3,6-diazaphenothiazine (PTZ), which is structurally related to phenoxazine, was shown to induce cell death through the generation of ROS and subsequent oxidative damage. nih.gov This elevated oxidative stress leads to the oxidation of critical biological macromolecules, including lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis (programmed cell death). frontiersin.orgesmed.org

The mechanism involves the ability of the quinone moiety to accept electrons, forming a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide, regenerating the parent quinone which can then repeat the cycle, leading to a continuous generation of ROS. researchgate.net

Cell Cycle Regulation Mechanisms (e.g., G2/M phase arrest)

A direct consequence of inhibiting tubulin polymerization is the disruption of the cell cycle. The cell cycle is a tightly regulated process with several checkpoints that ensure the fidelity of cell division. One of these is the spindle assembly checkpoint, which occurs during mitosis (M phase). This checkpoint monitors the proper attachment of chromosomes to the mitotic spindle.

By inhibiting tubulin polymerization, phenoxazine derivatives prevent the formation of a functional mitotic spindle. nih.govacs.org This failure triggers the spindle assembly checkpoint, causing the cell to arrest its progression through the cell cycle, typically in the G2/M phase. acs.orgnih.gov This arrest prevents the cell from dividing and can ultimately lead to the initiation of apoptosis.

Flow cytometry studies have confirmed this mechanism for several phenoxazine and phenothiazine derivatives. Treatment of cancer cells with N-benzoylated phenoxazines led to a significant accumulation of cells in the G2/M phase of the cell cycle, which is indicative of a mitotic blockade. acs.orgnih.gov Similarly, the related compound 10H-3,6-diazaphenothiazine was also found to cause a significant arrest of cell proliferation at the G2/M phase. nih.govnih.gov

Table 3: Effect of Phenoxazine-Related Compounds on Cell Cycle Progression

| Compound/Class | Cell Line | Observed Effect | Mechanism |

| N-Benzoylated Phenoxazines | K562 acs.orgnih.gov | Arrest in G2/M phase. acs.orgnih.gov | Mitotic blockade due to tubulin polymerization inhibition. acs.org |

| 10H-3,6-diazaphenothiazine (PTZ) | A2780 nih.govnih.gov | Significant cell proliferation arrest at G2/M phase. nih.govnih.gov | Cytostatic effect contributing to anticancer activity. nih.gov |

Applications of Phenoxazine Dione Systems in Advanced Materials and Optoelectronics

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of solar energy, phenoxazine (B87303) dione (B5365651) systems are explored for their potential to enhance the performance of organic photovoltaic devices. Their inherent electronic characteristics are leveraged to facilitate the fundamental processes of converting light into electricity.

Phenoxazine derivatives are predominantly utilized as strong electron-donating moieties in the active layer of OPVs and OSCs. researchgate.netresearchgate.net The core structure, containing electron-rich nitrogen and oxygen atoms within a heterocyclic framework, provides a potent electron-donating capability. rsc.org This characteristic is fundamental to the Donor-Acceptor (D-A) architecture commonly employed in organic solar cells. In this setup, the phenoxazine-based compound serves as the electron donor, which, upon absorbing photons, releases an electron to an adjacent electron-accepting material. mdpi.com This charge transfer process is the initial step in generating a photocurrent.

The non-planar, butterfly-like conformation of the phenoxazine ring is also advantageous, as it can effectively suppress the undesirable aggregation of molecules, which would otherwise impede device efficiency. researchgate.netrsc.org While phenoxazine itself is a powerful donor, its derivatives are often designed within a broader Donor-π-Acceptor (D-π-A) framework, where the phenoxazine unit is the primary donor, connected via a π-conjugated bridge to an acceptor unit. This molecular engineering allows for efficient intramolecular charge transfer (ICT), a key process for effective charge separation. researchgate.net

Researchers have developed several strategies to enhance the power conversion efficiency (PCE) of solar cells incorporating phenoxazine derivatives. A primary focus is on tuning the material's electronic and optical properties through precise molecular design. researchgate.net

Energy Level Tuning: A critical strategy involves lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This is often achieved by introducing additional donor subunits or extending the π-conjugation of the molecule. A smaller energy gap allows the material to absorb a broader range of the solar spectrum, leading to higher photocurrent generation. researchgate.netnih.gov

Molecular Architecture: The development of complex molecular designs, such as the D-A2-π-A1 architecture, has proven effective. In this design, an auxiliary acceptor (A2) is placed between the primary phenoxazine donor (D) and the π-spacer, acting as an "electron trap" to fine-tune the HOMO-LUMO gap and promote electron transfer. nih.gov

Enhanced Light Harvesting: The molar extinction coefficient, which measures how strongly a chemical species absorbs light, is a key parameter. Modifications to the phenoxazine structure, such as adding aromatic rings, can increase the light-harvesting capacity. researchgate.net

Improved Charge Transport and Electron Lifetime: The introduction of specific functional groups, like insulating alkoxyl chains, can increase the electron lifetime by preventing charge recombination, a major loss mechanism in solar cells. diva-portal.org Furthermore, creating more planar molecular structures through the addition of auxiliary donors can improve electron transport from the donor to the acceptor components. nih.gov

Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine derivatives have been extensively investigated as metal-free organic sensitizers in DSSCs, offering a cost-effective and environmentally friendlier alternative to traditional ruthenium-based dyes. worldscientific.comnih.gov

In a typical DSSC, a layer of a semiconductor, commonly titanium dioxide (TiO2), is coated with a monolayer of sensitizer (B1316253) dye molecules. The phenoxazine-based dye's role is to absorb sunlight and, upon excitation, inject an electron into the conduction band of the TiO2. nih.govworldscientific.com Phenoxazine is favored for this role due to its strong electron-donating properties, high molar extinction coefficients, and the ease with which its structure can be modified. researchgate.netdoi.org

| Dye Name/Reference | Molecular Structure Type | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

| POZ-2 doi.org | D–π–A | 6.5% | 0.70 V | 13.0 mA/cm² |

| BPCA worldscientific.com | D–π–A | 6.6% | Not Specified | Not Specified |

| BPA worldscientific.com | D–π–A | 6.4% | Not Specified | Not Specified |

| POZ-1 doi.org | D–π–A | 2.4% | 0.61 V | 5.9 mA/cm² |

This table presents a selection of performance data for different phenoxazine-based dyes in DSSCs.

The optoelectronic properties of phenoxazine sensitizers are meticulously tuned to optimize DSSC performance. The goal is to ensure efficient electron injection from the excited dye into the semiconductor and subsequent regeneration of the dye by the electrolyte. nih.gov This requires careful alignment of the dye's HOMO and LUMO energy levels with the semiconductor's conduction band and the electrolyte's redox potential. researchgate.net

Key tuning strategies include:

Modification of the Donor Unit: Attaching different or additional donor groups to the main phenoxazine skeleton can significantly alter the electronic properties. For instance, adding a 2-hexylthiophene (B90786) donor was shown to lower the energy gap and shift the absorption wavelength to 752 nm. nih.gov

Varying the π-Linker: The conjugated bridge connecting the donor and acceptor parts of the dye influences charge transfer and electron lifetime. Using a furan-conjugated linker resulted in a shorter electron lifetime compared to dyes where the acceptor group was directly attached to the phenoxazine core. diva-portal.org

Altering the Acceptor/Anchoring Group: The acceptor unit, typically a cyanoacrylic acid group, is crucial for anchoring the dye to the TiO2 surface and facilitating electron injection. nih.gov Altering this group can impact the efficiency of this injection process.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Probes

The unique electronic and photophysical properties of phenoxazine derivatives also make them valuable materials for Organic Light-Emitting Diodes (OLEDs). Their structural versatility allows them to function in various roles within the device architecture.

Phenoxazine-based compounds have been successfully employed as:

Host Materials: They can serve as host materials for phosphorescent emitters, particularly in green and red OLEDs. researchgate.netsci-hub.mk The host material forms the matrix in which the light-emitting dopant molecules are dispersed.

Emitting Materials: Certain derivatives are designed to be fluorescent emitters themselves, particularly for blue light emission, although achieving deep blue colors with high efficiency remains a challenge. google.com Recently, phenoxazine units embedded in multi-resonance emitter structures have led to the development of highly efficient pure-red OLEDs, achieving a maximum external quantum efficiency of up to 31.5%. researchgate.net

Charge Transport Materials: Due to their electron-rich nature, phenoxazine derivatives are highly suitable for use as hole-transport and hole-injection materials, facilitating the movement of positive charge carriers within the OLED. google.com

Based on a thorough review of scientific literature, it appears there is a fundamental discrepancy between the specified chemical compound, 10H-phenoxazine-2,3-dione , and the requested applications in the provided outline. The applications listed, such as in TADF emitters, hole injection materials, and photoredox catalysis, are extensively associated with the parent compound 10H-phenoxazine and its derivatives, which are electron-donating in nature.

Conversely, the presence of two carbonyl (dione) groups on the phenoxazine core in This compound would render it an electron-accepting molecule. This fundamental difference in electronic properties means it would not be suitable for the electron-donating roles described in the outline.

The available research data does not support the use of This compound in the specific applications of:

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

Application as Fluorescent Probes in Biological Systems

Investigation as Hole Injection Materials (HIMs) in OLED Devices

Utilization in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Therefore, generating an article that strictly adheres to the provided outline for the compound “this compound” is not possible without fabricating information that is unsubstantiated by current scientific findings.

To provide an accurate and helpful response, it would be more appropriate to generate an article focusing on the well-documented applications of the parent 10H-phenoxazine system in these advanced materials and optoelectronic fields.

Structure Activity/property Relationship Sar/spr Studies in Phenoxazine Dione Research

Influence of Substituents and Side Chains on Electronic and Optical Properties

The electronic and optical characteristics of phenoxazine (B87303) derivatives are highly sensitive to the nature and position of substituents and side chains attached to the core structure. These modifications allow for precise tuning of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap (E_g), intramolecular charge transfer (ICT), and absorption/emission spectra. nih.govresearchgate.netacs.org

The introduction of electron-donating or electron-withdrawing groups is a primary strategy for modulating these properties. Phenoxazine itself is a potent electron-donating moiety. researchgate.netresearchgate.net Attaching additional donor subunits, such as 2-hexylthiophene (B90786), can extend the π-conjugation, which lowers the HOMO-LUMO gap and results in a bathochromic (red-shift) of the maximum absorption wavelength (λ_max). nih.govresearchgate.net Conversely, the strength of the electron-accepting moiety in a donor-acceptor (D-A) molecular structure provides a convenient method for systematically varying the HOMO/LUMO energy levels and, consequently, the electroluminescence emission colors. acs.orgresearchgate.net For instance, in D-A materials based on a phenoxazine donor, varying the acceptor from quinoline (B57606) to quinoxaline (B1680401) or benzoylquinoxaline (B15359216) significantly alters the ICT and emission colors. acs.orgresearchgate.net

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been instrumental in predicting how these structural changes will affect the photophysical properties of new dye designs, guiding synthetic efforts. nih.govresearchgate.net

Table 1: Effect of Substituents on Electronic and Optical Properties of Phenoxazine Derivatives

| Base Molecule/System | Substituent/Modification | Effect on HOMO/LUMO Levels & Energy Gap (E_g) | Effect on Optical Properties | Reference |

| Phenoxazine-based Dye | Addition of 2-hexylthiophene donor subunit | Lowers E_g | Red-shift (bathochromic shift) of λ_max to 752 nm, extended π-electron delocalization. | researchgate.net |

| Phenoxazine-based Dye | Addition of hexyloxybenzene | Decreased dihedral angle | --- | nih.gov |

| Phenoxazine-Donor/Acceptor Molecule | Increasing electron acceptor strength (e.g., quinoline to benzoylquinoxaline) | Varies HOMO/LUMO energy levels | Tunes electroluminescence emission color across the visible spectrum; can decrease fluorescence efficiency. | acs.orgresearchgate.net |

| Phenoxazine-DPP Copolymer | Replacement of branched alkyl side chain with a benzoyl group | Lowers optical bandgap to ~1.40 eV | Significant red-shift and broadening of absorption band. | scielo.br |

Impact of Molecular Design on Photovoltaic Performance and Charge Transport

The design of the molecular architecture of phenoxazine derivatives is critical for their application in organic electronics, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). acs.orgacs.org Key performance metrics such as power conversion efficiency (PCE), open-circuit voltage (V_oc), and short-circuit current density (J_sc) are directly linked to the molecular structure.

A successful design strategy involves creating donor-acceptor (D-A) or more complex D-A-D-A-D systems, where the phenoxazine unit typically serves as the electron donor core. acs.orgresearchgate.net This architecture facilitates efficient intramolecular charge transfer, which is crucial for charge separation and transport. For example, a D–A–D–A–D structured hole-transport material (HTM) based on a phenoxazine core demonstrated excellent energy landscape alignment and efficient charge transport, leading to high stability in PSCs. acs.org

Beyond photovoltaics, phenoxazine-based materials are promising for other electronic applications. Conjugated polymers incorporating phenoxazine have been developed as p-type semiconductors for organic field-effect transistors (OFETs), demonstrating good hole mobility (up to 6 x 10⁻⁴ cm²/(V s)) and high on/off ratios. acs.org The strong electron-donating character of the phenoxazine unit is key to achieving the high-lying HOMO levels necessary for efficient hole injection and transport. researchgate.netacs.org

Table 2: Photovoltaic and Charge Transport Properties of Selected Phenoxazine-Based Materials

| Compound/System | Molecular Design Feature | V_oc (V) | J_sc (mA·cm⁻²) | PCE (η%) | Hole Mobility (μ_h) | Reference |

| YH1 | Base phenoxazine dye | 0.72 | 12.60 | 6.53 | --- | acs.org |

| YH2 | YH1 with additional TPA donor | 0.76 | 12.93 | 7.17 | --- | acs.org |

| YH3 | YH1 with EDOT units | 0.73 | 15.48 | 8.02 | --- | acs.org |

| YH4 | YH3 with additional TPA donor | 0.77 | 15.96 | 8.97 | --- | acs.org |

| HTM3 | D-A-D-A-D phenoxazine core HTM | --- | --- | Retained ~90% efficiency after 25 days | Better hole-transporting ability than Spiro-OMeTAD | acs.org |

| POZ6-2 | Phenoxazine core with dicyanovinyl terminals | --- | --- | 10.3% (dopant-free), 12.3% (doped) | High hole mobility | researchgate.net |

| Phenoxazine-based polymer | Conjugated polymer for OFETs | --- | --- | --- | up to 6 x 10⁻⁴ cm²/(V s) | acs.org |

| Phenoxazine-quinoline D-A molecule | Emissive material for OLEDs | --- | --- | --- | up to 7 x 10⁻⁴ cm²/(V s) | researchgate.net |

Correlation between Structural Features and Biochemical Interaction Mechanisms

The structural features of phenoxazine derivatives are pivotal in defining their interactions with biological targets, leading to activities such as antiproliferative and enzyme inhibition. SAR studies in this area aim to identify the specific molecular components responsible for potency and selectivity.

A prominent example is the development of N-benzoylated phenoxazines as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. acs.org Detailed SAR studies revealed that the most potent compounds featured a methoxy (B1213986) group at the para position of the terminal N-benzoyl ring and a cyano group at the C3 position of the phenoxazine scaffold. acs.org The compound 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile emerged as a highly potent inhibitor against multiple cancer cell lines, with IC₅₀ values in the nanomolar range (2–15 nM). This activity was directly linked to the arrest of the cell cycle in the G2/M phase, which is characteristic of mitotic blockade caused by tubulin disruption. acs.org

The core structure itself is critical. Studies comparing phenoxazinones with related pyridophenoxazinones and pyridophenothiazinones found that a 2-amino functional group played a significant role in the observed biological activity. unibas.it The substitution of the oxygen bridge in the phenoxazine ring with a larger, more lipophilic sulfur atom to create a phenothiazine (B1677639) also modulates activity, highlighting the importance of the heterocyclic core. acs.orgunibas.it

In the context of enzyme inhibition, phenothiazines, which are structurally related to phenoxazines, have been studied as inhibitors of protein kinase C (PKC). nih.gov SAR studies identified that an alkyl bridge of at least three carbons connecting the heterocyclic nucleus to a terminal amine was required for activity. Furthermore, primary amines and unsubstituted piperazines were found to be the most potent amino side chains for PKC inhibition. nih.gov These findings provide a blueprint for designing more selective and potent inhibitors based on the phenoxazine or related scaffolds.

Table 3: Structure-Activity Relationship for Biochemical Interactions of Phenoxazine Derivatives

| Compound Class | Key Structural Feature(s) | Biological Target/Activity | Mechanism of Action | Reference |

| N-Benzoylated Phenoxazines | - Methoxy group at para-position of N-benzoyl ring- Cyano group at C3 of phenoxazine | Tubulin Polymerization Inhibition / Antiproliferative | Arrests cell cycle in G2/M phase, indicating mitotic blockade. | acs.org |

| Phenoxazinones | - 2-Amino function | General biological activity | The 2-amino group was found to be significant for the activity of the iminoquinone nucleus. | unibas.it |

| Phenothiazines (related to Phenoxazines) | - Alkyl bridge of at least 3 carbons between nucleus and amine- Primary amine or unsubstituted piperazine (B1678402) side chain | Protein Kinase C (PKC) Inhibition | Competitive or noncompetitive inhibition with respect to phosphatidylserine (B164497) and ATP. | nih.gov |

| 3,7-dibromo-10-phenyl-10H-phenoxazine | - Bromine atoms at C3 and C7- Phenyl group at N10 | Enzyme Inhibition / Interaction with Biomolecules | Bromination pattern enhances electron-donating properties and pharmacological effects. |

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 120 | 78 | |

| K₂CO₃ | DMSO | 100 | 65 |

Basic Question: How is the structural conformation of this compound validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and torsion angles. For instance, SC-XRD data for 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine revealed a planar heterocyclic core with dihedral angles <5° between fused rings, confirming rigidity . Complementary techniques include:

- NMR : and NMR to verify substituent positions and electronic environments.

- HRMS : High-resolution mass spectrometry for molecular formula confirmation.

Advanced Question: How do electronic properties (e.g., HOMO/LUMO energies) of this compound derivatives influence their reactivity in organocatalytic applications?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify frontier molecular orbitals. Derivatives with low LUMO energies exhibit enhanced electrophilicity, favoring nucleophilic attacks in catalytic cycles. For example, electron-withdrawing groups (e.g., -NO₂) lower LUMO by ~1.5 eV, accelerating Michael additions . Experimental validation involves kinetic studies under varying electronic conditions (e.g., substituent effects).

Q. Table 2: DFT-Calculated Electronic Properties

| Substituent | HOMO (eV) | LUMO (eV) | Reactivity Trend |

|---|---|---|---|

| -OCH₃ | -6.2 | -1.8 | Moderate |

| -NO₂ | -7.1 | -3.3 | High |

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound analogs?

Methodological Answer:

Contradictions often arise from divergent assay conditions or substituent effects. A systematic approach includes:

- Structure-Activity Relationship (SAR) Analysis : Varying substituents (e.g., halogen vs. alkyl groups) to isolate bioactivity drivers. For example, 2-trifluoromethylphenothiazine derivatives show higher antimicrobial activity but lower cytotoxicity than chloro-substituted analogs .

- Dose-Response Studies : Testing compounds across concentrations (nM–μM) to identify therapeutic windows.

- Statistical Modeling : Multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, PSA) with activity .

Advanced Question: What methodologies are used to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes. For example, phenoxazine derivatives with planar structures show strong π-π stacking with aromatic residues in enzyme active sites .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real-time.

- Pharmacological Assays : Use selective antagonists (e.g., CNQX for AMPA receptors) to confirm target engagement .

Advanced Question: How can researchers design experiments to evaluate the photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- UV-Vis/FL Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity. Phenoxazine’s extended conjugation typically results in λmax > 400 nm .

- Quantum Yield Calculations : Compare fluorescence intensity with reference standards (e.g., quinine sulfate).

- Transient Absorption Spectroscopy : Resolve excited-state lifetimes for applications in OLEDs or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.